2-Benzyl-8-phenyl-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
2-Benzyl-8-phenyl-3,4-dihydroisoquinolin-1(2H)-one, also known as DIQ, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DIQ belongs to the class of isoquinoline derivatives and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 2-Benzyl-8-phenyl-3,4-dihydroisoquinolin-1(2H)-one is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes involved in the pathogenesis of various diseases. This compound has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound has various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. In addition, this compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Benzyl-8-phenyl-3,4-dihydroisoquinolin-1(2H)-one in lab experiments is its versatility. This compound can be easily synthesized and purified, making it a readily available compound for research purposes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-Benzyl-8-phenyl-3,4-dihydroisoquinolin-1(2H)-one. One potential avenue of research is to investigate the use of this compound in combination with other therapeutic agents to enhance its efficacy. Another area of research is to explore the potential of this compound as a treatment for other diseases such as autoimmune disorders and cardiovascular diseases. Furthermore, research can be conducted to optimize the synthesis of this compound and improve its solubility in water for easier administration in experiments.
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent in various scientific research studies. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Scientific Research Applications
2-Benzyl-8-phenyl-3,4-dihydroisoquinolin-1(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. In addition, this compound has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-benzyl-8-phenyl-3,4-dihydroisoquinolin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO/c24-22-21-19(12-7-13-20(21)18-10-5-2-6-11-18)14-15-23(22)16-17-8-3-1-4-9-17/h1-13H,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHKAZPPQOHMOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C=CC=C2C3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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